Benzenesulfonic acid, 5-azido-2-formyl-

Description

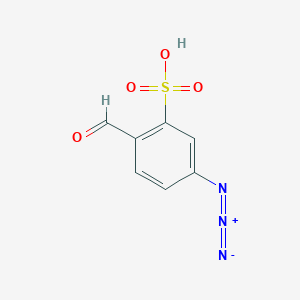

Benzenesulfonic acid, 5-azido-2-formyl- is a benzenesulfonic acid derivative characterized by a formyl (-CHO) group at the 2-position and an azido (-N₃) group at the 5-position. This compound combines the strong electron-withdrawing sulfonic acid moiety with reactive functional groups, making it a candidate for applications in click chemistry, bioconjugation, and explosive precursors.

Properties

CAS No. |

55305-96-9 |

|---|---|

Molecular Formula |

C7H5N3O4S |

Molecular Weight |

227.20 g/mol |

IUPAC Name |

5-azido-2-formylbenzenesulfonic acid |

InChI |

InChI=1S/C7H5N3O4S/c8-10-9-6-2-1-5(4-11)7(3-6)15(12,13)14/h1-4H,(H,12,13,14) |

InChI Key |

BCJZNEUXLGKYFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Benzenesulfonic acid derivatives, particularly those with multiple functional groups, play critical roles in organic synthesis, pharmaceutical intermediates, and materials science. This report focuses on the preparation methods of benzenesulfonic acid, 5-azido-2-formyl- , a compound featuring a sulfonic acid group at position 1, a formyl group at position 2, and an azido group at position 5 on the benzene ring. The synthesis of this compound involves strategic functionalization steps, including sulfonation, formylation, and azide introduction, each requiring precise control of reaction conditions. Below, we analyze established methodologies, industrial protocols, and experimental optimizations for its synthesis.

Fundamental Sulfonation Strategies

General Sulfonation of Benzene Derivatives

The sulfonation of aromatic rings is a cornerstone of synthesizing benzenesulfonic acid derivatives. Traditional methods involve treating benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) under controlled temperatures. For example:

$$

\text{C}6\text{H}6 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{SO}3\text{H} + \text{H}2\text{O}

$$

This reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO$$_3$$H) is introduced at positions dictated by the directing effects of existing substituents.

Directed Sulfonation for Ortho-Substitution

In the case of 2-formylbenzenesulfonic acid , the formyl group (-CHO) acts as a meta-directing group, typically favoring sulfonation at position 5. However, under specific catalytic conditions, ortho-substitution can be achieved. For instance, the use of surfactant catalysts such as polyethylene glycol (PEG) enables selective sulfonation adjacent to the formyl group, as demonstrated in the synthesis of 2-formylbenzenesulfonic acid sodium salt.

Table 1: Surfactant-Catalyzed Sulfonation Conditions

| Surfactant Type | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| PEG-200 | 170 | 10 | 82.5 |

| PEG-600 | 170 | 10 | 87.5 |

| PEG-1000 | 170 | 10 | 85.0 |

Synthesis of 2-Formylbenzenesulfonic Acid Intermediates

One-Step Surfactant-Catalyzed Method

A patented method for synthesizing 2-formylbenzenesulfonic acid sodium salt involves reacting o-chlorobenzaldehyde with sodium sulfite (Na$$2$$SO$$3$$) in the presence of PEG surfactants. Key steps include:

- Sulfonation :

$$

\text{o-ClC}6\text{H}4\text{CHO} + \text{Na}2\text{SO}3 \xrightarrow{\text{PEG}} \text{2-HOOC}6\text{H}4\text{SO}_3\text{Na} + \text{NaCl}

$$

The surfactant facilitates iodide-free catalysis, reducing side reactions like disproportionation of o-chlorobenzaldehyde.

- Workup : Post-reaction distillation removes unreacted o-chlorobenzaldehyde, followed by hot filtration and crystallization to isolate the product.

Table 2: Optimized Ratios for Surfactant-Catalyzed Synthesis

| Component | Mass Ratio (Relative to o-Chlorobenzaldehyde) |

|---|---|

| Sodium Sulfite | 1.1–1.25 |

| Water | 4.0 |

| Surfactant (PEG-600) | 0.04–0.05 |

Introduction of the Azido Group at Position 5

Sequential Functionalization Approach

To introduce the azido (-N$$_3$$) group at position 5, a multi-step strategy is required:

- Nitration : After sulfonation and formylation, nitration at position 5 is directed by the electron-withdrawing sulfonic acid group.

- Reduction and Diazotization : The nitro group (-NO$$2$$) is reduced to an amine (-NH$$2$$), which is then converted to a diazonium salt (Ar-N$$2^+$$) using NaNO$$2$$/HCl.

- Azide Formation : Treatment with sodium azide (NaN$$_3$$) displaces the diazonium group, yielding the azido substituent.

Industrial-Scale Production Considerations

Catalytic Efficiency and Cost Reduction

The substitution of traditional iodide catalysts (e.g., KI) with PEG surfactants reduces production costs by 4–8% per ton of product. Industrial protocols emphasize:

- Continuous Flow Reactors : To maintain consistent temperature (170°C) and pressure during sulfonation.

- Recycling of Byproducts : NaCl and unreacted o-chlorobenzaldehyde are recovered and reused.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-azido-2-formyl- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium azide, formic acid, formyl chloride

Major Products Formed

Oxidation: Benzenesulfonic acid, 5-azido-2-carboxylic acid

Reduction: Benzenesulfonic acid, 5-amino-2-formyl-

Substitution: Various sulfonamides, sulfonyl chlorides, and esters

Scientific Research Applications

Benzenesulfonic acid, 5-azido-2-formyl- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-azido-2-formyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Benzenesulfonic Acid Derivatives

Key Research Findings:

Reactivity

- The azido group in 5-azido-2-formyl-benzenesulfonic acid enables participation in Huisgen cycloaddition (click chemistry), a reaction absent in chloro- or methoxy-substituted analogs.

- The formyl group in both 5-azido and 5-chloro derivatives facilitates aldehyde-specific reactions (e.g., Schiff base formation), whereas amino/methoxy groups in the acetamido derivative favor coupling or hydrogen-bonding interactions .

Acidity and Solubility

- Sulfonic acid derivatives exhibit high acidity (pKa ~1). Electron-withdrawing substituents (-N₃, -Cl) further enhance acidity compared to electron-donating groups (-OCH₃, -NH₂) .

- While the sulfonic acid group ensures water solubility, bulky substituents (e.g., acetamido in the CAS 70900-30-0 compound) may reduce solubility in polar solvents compared to smaller groups (-CHO, -Cl) .

Q & A

Q. What are the standard synthetic routes for preparing 5-azido-2-formyl-benzenesulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives followed by functionalization. For azido and formyl group introduction:

- Step 1 : Sulfonation using concentrated sulfuric acid at 80–100°C for 6–8 hours to yield benzenesulfonic acid derivatives .

- Step 2 : Diazotization and azide substitution under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .

- Step 3 : Formylation via Vilsmeier-Haack reaction using DMF/POCl₃ at 40–60°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of NaN₃ for azide introduction) and solvent polarity (e.g., DMF for formylation) to improve yield .

Q. How can the purity and structural integrity of 5-azido-2-formyl-benzenesulfonic acid be validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : FT-IR (azide stretch: ~2100 cm⁻¹; sulfonic acid S=O: ~1180 cm⁻¹) and ¹H NMR (formyl proton: δ 9.8–10.2 ppm) .

- Chromatography : HPLC with a C18 column (mobile phase: 70% methanol/30% water, 0.1% TFA) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, S content (theoretical vs. experimental) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility Profile : Highly soluble in polar solvents (water, ethanol) due to sulfonic acid group; insoluble in non-polar solvents (e.g., hexane) .

- Experimental Implications :

- Use aqueous buffers for biological assays.

- For organic-phase reactions (e.g., esterification), pre-dissolve in DMSO or DMF .

Advanced Research Questions

Q. How does the azido group influence the compound’s reactivity in click chemistry applications?

- Methodological Answer : The azide enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). Key considerations:

- Kinetics : Reaction rate increases with Cu(I) concentration (0.1–1.0 mM) and pH 7–8 .

- Side Reactions : Mitigate Cu-induced oxidation by adding ascorbate (1–5 mM) .

- Applications : Conjugate with alkynylated biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery studies .

Q. What analytical strategies resolve contradictions in reported toxicity data for benzenesulfonic acid derivatives?

- Methodological Answer :

- Data Discrepancy Source : Variability in test organisms (e.g., algae vs. fish) and exposure durations .

- Resolution Framework :

| Parameter | Algae (72-hr NOEC) | Daphnia (21-day NOEC) | Fish (14-day NOEC) |

|---|---|---|---|

| Range (mg/L) | 0.1–3.1 | 0.3–3.25 | 0.15–2.0 |

- Standardization : Use OECD Test Guidelines (e.g., OECD 201/202/203) for cross-study comparability .

- Mechanistic Analysis : Correlate toxicity with logP values; higher hydrophilicity (logP < 1) reduces bioaccumulation .

Q. How can computational modeling predict the compound’s interactions with metal ions in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model sulfonate-metal binding energies (e.g., Fe³⁺, Cu²⁺) to identify stable complexes .

- Molecular Dynamics (MD) : Simulate aqueous-phase behavior to assess aggregation tendencies (e.g., with Na⁺ counterions) .

- Validation : Compare predicted IR/NMR shifts with experimental data to refine force fields .

Q. What safety protocols are critical when handling azido-functionalized benzenesulfonic acids?

- Methodological Answer :

- Hazards : Azides are shock-sensitive; sulfonic acids are corrosive .

- Protocols :

- Use blast shields and remote handling tools for azide reactions.

- Neutralize waste with 10% NaHCO₃ before disposal .

- PPE: Nitrile gloves, face shield, and fume hood (≥0.5 m/s airflow) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.